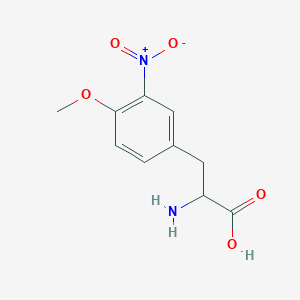

O-methyl-3-nitrotyrosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-methyl-3-nitrotyrosine (OMNT) is a nitro-tyrosine derivative that has been identified as a biomarker for nitrative stress in biological systems. It is formed by the reaction of tyrosine with reactive nitrogen species (RNS) such as peroxynitrite. OMNT is widely used as a marker for oxidative and nitrative stress in various physiological and pathological conditions.

Scientific Research Applications

1. Biomarker of Nitrosative Stress

O-methyl-3-nitrotyrosine has been utilized in scientific research primarily as a biomarker for nitrosative stress. Studies have demonstrated its role in indicating the presence of nitrative species, especially in conditions of oxidative stress and inflammation. It is particularly significant in tracking the biochemical interaction of nitric oxide or nitric oxide-derived secondary products with reactive oxygen species, thereby serving as an indicator of cellular and tissue damage in various diseases (Ischiropoulos, 1998).

2. Understanding Protein Modification and Disease Pathogenesis

The role of this compound in protein modification is a key area of interest. Protein nitration, which results in the formation of 3-nitrotyrosine, is a crucial factor in cellular signal transduction, the pathogenesis of inflammatory responses, and age-related disorders. Analyzing the presence and extent of nitration can provide insights into the molecular mechanisms underlying various pathological conditions (Lee et al., 2009).

3. Role in Neurodegenerative Disorders

Research has linked the accumulation of this compound in the brain to several neurodegenerative diseases. For instance, its presence in dopaminergic cells and mitochondrial dysfunction associated with Parkinson's disease and other neurodegenerative conditions has been extensively studied. This link is particularly significant in understanding the molecular pathways leading to neuronal damage and death (Yamamoto et al., 2002).

4. Analytical and Diagnostic Tool

This compound has been employed as an analytical tool in diagnostic procedures. Its quantification and detection in biological samples are crucial for assessing the extent of nitrosative damage in various diseases. Techniques like mass spectrometry and ELISA have been developed for this purpose, providing a sensitive and specific means of detecting and quantifying this compound (Tsikas, 2017).

5. Insights into Cellular and Molecular Mechanisms

The study of this compound has provided deeper insights into the cellular and molecular mechanisms of oxidative stress. Understanding how this compound interacts with other molecules and induces changes at the cellular level has implications for developing therapeutic strategies for diseases characterized by oxidative and nitrosative stress (Eiserich et al., 1999).

Future Directions

: Pennathur, S., Jackson-Lewis, V., Przedborski, S., & Heinecke, J. W. (1999). Mass Spectrometric Quantification of 3-Nitrotyrosine, ortho-Tyrosine, and o,o*-Dityrosine in Brain Tissue of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated Mice, a Model of Oxidative Stress in Parkinson’s Disease. Journal of Biological Chemistry, 274(48), 34621–34628. Read more

: Analytical methods for 3-nitrotyrosine quantification in … - Springer. Read more

: Exploration of Nitrotyrosine-Containing Proteins and Peptides by … - MCP. Read more

properties

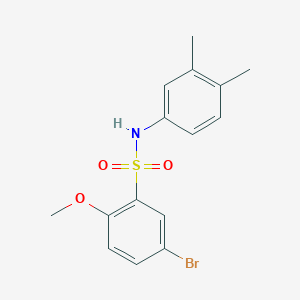

IUPAC Name |

2-amino-3-(4-methoxy-3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-17-9-3-2-6(4-7(11)10(13)14)5-8(9)12(15)16/h2-3,5,7H,4,11H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNPRACFHIBIGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2479005.png)

![Methyl 4-[[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoyl]amino]benzoate](/img/structure/B2479006.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2479010.png)

![3-{1-[2-(2-Chlorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2479014.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2479017.png)

![2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2479021.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2479022.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2479028.png)